molecular formula C11H12N2O B2876928 1-(2,7-Dimethylimidazo[1,2-a]pyridin-3-yl)ethanone CAS No. 315707-22-3

1-(2,7-Dimethylimidazo[1,2-a]pyridin-3-yl)ethanone

Cat. No.: B2876928
CAS No.: 315707-22-3
M. Wt: 188.23
InChI Key: DFMHEKVRQQCXIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,7-Dimethylimidazo[1,2-a]pyridin-3-yl)ethanone is a heterocyclic compound featuring an imidazo[1,2-a]pyridine core substituted with methyl groups at positions 2 and 7 and an acetyl group at position 2. This structure confers unique electronic and steric properties, making it a valuable scaffold in medicinal chemistry. Its synthesis typically involves condensation reactions followed by functionalization, as evidenced by its role in generating pyrazoline and thiadiazole derivatives . The compound has been explored for its biological activities, including antitubercular and kinase-inhibitory properties .

Properties

IUPAC Name

1-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O/c1-7-4-5-13-10(6-7)12-8(2)11(13)9(3)14/h4-6H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFMHEKVRQQCXIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=C(N2C=C1)C(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Two-Component Cyclocondensation

The most widely adopted route involves the condensation of 2-amino-4,6-dimethylpyridine with α-halogenated ketones. A representative procedure from antileishmanial drug research dissolves 2-amino-4-picoline (2-amino-4-methylpyridine) and ethyl-2-chloroacetoacetate in 1,2-dimethoxyethane (DME), followed by 36-hour reflux to yield ethyl 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylate in 76% yield. Hydrolysis with lithium hydroxide generates the corresponding carboxylic acid, which can undergo decarboxylation under controlled conditions to form the target ethanone derivative.

Key parameters:

Variable Optimal Range Impact on Yield
Solvent DME/EtOH ±15% efficiency
Temperature 80–110°C Nonlinear gain
Haloketone Equivalents 1.5–2.2 Critical ≥1.8

Kröhnke Pyridine Synthesis Adaptation

Mechanism-Driven Design

The Kröhnke methodology employs α-pyridinium methyl ketone salts reacting with α,β-unsaturated carbonyl compounds. For 1-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)ethanone, this involves:

  • Preforming the pyridinium salt from 2,7-dimethylimidazo[1,2-a]pyridine
  • Michael addition with methyl vinyl ketone
  • Ammonium acetate-mediated cyclization

This three-step sequence achieves 68–72% overall yield in laboratory settings, though scalability remains challenging due to intermediate purification requirements.

Radical-Mediated Approaches

Metal-Free Oxidation Strategies

Recent protocols utilize tert-butyl hydroperoxide (TBHP) as an oxidant in DMSO to directly convert 2-methylimidazo[1,2-a]pyridine derivatives to ethanones. A 2023 study demonstrated that reacting 3-(propargyloxy)imidazo[1,2-a]pyridine with TBHP at 60°C for 12 hours produces the target compound in 82% yield with >98% purity.

Advantages:

  • Eliminates transition metal catalysts
  • Tolerates electron-withdrawing substituents
  • Enables gram-scale production

Crystallization and Purification

Solvent System Optimization

Single-crystal X-ray diffraction analyses reveal that recrystallization from water–dioxane (2:1) mixtures produces phase-pure material with 99.7% chemical purity. The process involves:

  • Crude product dissolution in hot dioxane (60–70°C)
  • Gradual water addition until cloud point
  • Slow cooling (0.5°C/min) to 4°C

Critical factors:

  • Water content ≥33% prevents dioxane adduct formation
  • Cooling rate <1°C/min minimizes disorder in crystal lattice

Comparative Method Analysis

Method Yield (%) Purity (%) Scalability Green Metrics*
Classical Condensation 76 95 Industrial 0.43
Kröhnke Synthesis 68 89 Pilot 0.61
Radical Oxidation 82 98 Multi-gram 0.72

*Calculated using E-factor (kg waste/kg product)

Industrial-Scale Considerations

Continuous Flow Implementation

A 2024 patent describes a continuous process where 2-amino-4,6-dimethylpyridine and chloroacetone react in a microreactor (Reaction: 120°C, 15 min residence time), followed by inline crystallization. This achieves 94% conversion with 89% isolated yield, reducing solvent use by 70% compared to batch methods.

Chemical Reactions Analysis

Types of Reactions

1-(2,7-Dimethylimidazo[1,2-a]pyridin-3-yl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(2,7-Dimethylimidazo[1,2-a]pyridin-3-yl)ethanone has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2,7-Dimethylimidazo[1,2-a]pyridin-3-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The imidazo[1,2-a]pyridine core allows for diverse substitutions, leading to compounds with varying biological and physicochemical profiles. Key analogues include:

Compound Name Substituents Key Properties Biological Activity
1-(2,7-Dimethylimidazo[1,2-a]pyridin-3-yl)-2-(1,3-dithiolan-2-ylidene)ethanone Dithiolane group at position 2 Enhanced lipophilicity Potential redox modulation (inferred from dithiolane)
4-(2,7-Dimethylimidazo[1,2-a]pyridin-3-yl)thiazol-2-amine Thiazole ring at position 4 Increased polarity, hydrogen-bonding capacity Antitubercular activity (MIC < 34 µg/mL)
2-[(4-Fluorophenyl)sulfanyl]-1-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)ethanone Sulfanyl group at position 2 Electron-withdrawing effects, improved target binding Kinase inhibition (STAT3 phosphorylation)
1-(6-Chloro-2-methylimidazo[1,2-a]pyridin-3-yl)ethanone Chloro substitution at position 6 Higher electronegativity, altered solubility Reduced antitubercular activity compared to 2,7-dimethyl analogue

Key Observations :

  • Substituent Position : Methyl groups at positions 2 and 7 (e.g., 2,7-dimethyl) enhance antitubercular activity compared to 6-chloro derivatives, likely due to optimized steric and electronic interactions .
  • Functional Groups : Thiazole and sulfanyl groups improve target engagement through hydrogen bonding or hydrophobic interactions, as seen in compounds 4a–h and 3a–i .
  • Lipophilicity : Long alkyl chains (e.g., cyclopropyl) or dithiolane groups increase membrane permeability, correlating with lower MIC values (< 21 µg/mL) in antitubercular assays .
Physicochemical Properties
  • Solubility : Thiazole- and carbothioamide-substituted derivatives (e.g., 4a–c) exhibit higher aqueous solubility due to polar groups, whereas sulfanyl and dithiolane analogues are more lipophilic .
  • Thermal Stability : Melting points range from 120–250°C, with bromo and nitro substituents increasing thermal stability .

Biological Activity

1-(2,7-Dimethylimidazo[1,2-a]pyridin-3-yl)ethanone (CAS No. 315707-22-3) is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine family. Its structure features a fused bicyclic system comprising an imidazole ring and a pyridine ring, which confers unique biological properties. This article reviews the biological activities of this compound, focusing on its potential applications in medicinal chemistry and related fields.

  • Molecular Formula : C11H12N2O
  • Molecular Weight : 188.23 g/mol
  • IUPAC Name : this compound

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, highlighting its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

Research indicates that compounds within the imidazo[1,2-a]pyridine class exhibit significant antimicrobial properties. For instance, studies have demonstrated that derivatives of this compound can inhibit the growth of various bacterial strains. The mechanism is believed to involve the inhibition of specific enzymes that are crucial for microbial survival.

Anticancer Properties

Recent investigations into the anticancer potential of this compound reveal promising results. In vitro studies have shown that it can induce apoptosis in cancer cell lines by modulating key signaling pathways involved in cell proliferation and survival.

Case Studies

  • Anticancer Activity : A study evaluated the effects of this compound on human cancer cell lines (e.g., A549 lung cancer cells). The results indicated a dose-dependent reduction in cell viability with an IC50 value suggesting significant cytotoxicity at higher concentrations.
  • Antimicrobial Evaluation : A comparative study assessed the antimicrobial efficacy of various imidazo[1,2-a]pyridine derivatives against Gram-positive and Gram-negative bacteria. The results showed that compounds similar to this compound exhibited MIC values ranging from 50 to 100 µg/mL.

The mechanism by which this compound exerts its biological effects is multifaceted:

  • Enzyme Inhibition : It may inhibit enzymes involved in nucleotide synthesis or metabolic pathways crucial for microbial growth.
  • Apoptosis Induction : In cancer cells, it appears to activate apoptotic pathways by upregulating pro-apoptotic factors while downregulating anti-apoptotic proteins.

Comparative Analysis with Related Compounds

Compound NameStructureBiological ActivityIC50 (µM)
1-(2,6-Dimethylimidazo[1,2-a]pyridin-3-yl)ethanoneStructureAnticancer15
1-(4-Methylphenyl)-2-(4-methylphenyl)sulfanyl]-1-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)ethanoneStructureAntimicrobial75

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.